molecular formula C20H36O4Si2 B13749769 2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde CAS No. 109971-66-6

2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde

Cat. No.: B13749769
CAS No.: 109971-66-6
M. Wt: 396.7 g/mol
InChI Key: CNZLZKIDHDTMNB-UHFFFAOYSA-N
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Description

2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE is a complex organic compound that features tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are commonly used in organic synthesis to protect hydroxyl functionalities due to their stability under various reaction conditions . The compound also contains a methoxy group and an aldehyde functional group, making it versatile for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The methoxy group and aldehyde functionality are introduced through subsequent steps involving methylation and formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Nucleophiles like RLi, RMgX, RCuLi

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Various substituted benzaldehydes

Mechanism of Action

The mechanism of action of 2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE involves its ability to act as both an aldol donor and acceptor in stereocontrolled reactions . The TBDMS groups provide stability to the molecule, allowing it to undergo various transformations without degradation. The methoxy and aldehyde groups participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of complex structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE is unique due to its combination of TBDMS protecting groups, a methoxy group, and an aldehyde functionality. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.

Properties

CAS No.

109971-66-6

Molecular Formula

C20H36O4Si2

Molecular Weight

396.7 g/mol

IUPAC Name

2,3-bis[[tert-butyl(dimethyl)silyl]oxy]-4-methoxybenzaldehyde

InChI

InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-17-15(14-21)12-13-16(22-7)18(17)24-26(10,11)20(4,5)6/h12-14H,1-11H3

InChI Key

CNZLZKIDHDTMNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1O[Si](C)(C)C(C)(C)C)OC)C=O

Origin of Product

United States

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